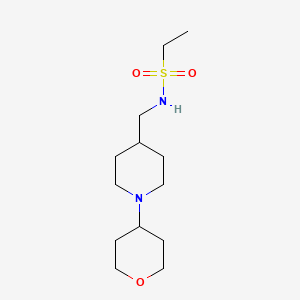
N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)ethanesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)ethanesulfonamide” is a chemical compound. It is related to “1-(Tetrahydro-2H-pyran-4-yl)-4-piperidinamine dihydrochloride” which has a molecular weight of 257.20 .
Molecular Structure Analysis
The molecular structure of related compound “1-(Tetrahydro-2H-pyran-4-yl)-4-piperidinamine dihydrochloride” is represented by the SMILES stringNC1CCN(C2CCOCC2)CC1.[H]Cl.[H]Cl . This indicates the presence of nitrogen (N), carbon ©, hydrogen (H), and chlorine (Cl) atoms in the molecule. Physical And Chemical Properties Analysis
The related compound “1-(Tetrahydro-2H-pyran-4-yl)-4-piperidinamine dihydrochloride” is a solid at room temperature . It has a molecular weight of 257.20 .作用機序
Target of Action
The primary target of N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)ethanesulfonamide, also known as N-[[1-(oxan-4-yl)piperidin-4-yl]methyl]ethanesulfonamide, is the κ-opioid receptor (KOR) . The KOR is a type of opioid receptor that plays a key role in the regulation of pain, mood, and stress responses in the body .
Mode of Action
This compound acts as a selective antagonist at the KOR . An antagonist is a substance that blocks or inhibits the physiological action of another, in this case, the action of κ-opioid peptides at the KOR . This results in a decrease in the activity of the KOR, which can have various effects depending on the physiological context .
Biochemical Pathways
Given its role as a kor antagonist, it likely impacts pathways related to pain perception, mood regulation, and stress response .
Pharmacokinetics
The compound has been reported to have good ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties . This suggests that it is well-absorbed in the body, is distributed to the necessary tissues, is metabolized efficiently, is excreted appropriately, and has a suitable toxicity profile . These properties are crucial for the compound’s bioavailability, or the extent to which it can enter circulation and exert an effect .
Result of Action
In animal studies, oral administration of the compound has shown potent effects in antagonizing KOR agonist-induced prolactin secretion and tail-flick analgesia . This suggests that the compound may have potential therapeutic effects in conditions related to the KOR, such as pain, depression, anxiety, and substance abuse disorders .
実験室実験の利点と制限
One of the main advantages of N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)ethanesulfonamide is its ability to maintain a constant pH over a wide range of temperatures. It is also stable over a wide range of pH values, making it an ideal buffer for experiments that require a constant pH. However, this compound has some limitations. It is not suitable for experiments that require a buffer with a low pKa value, and it can interfere with some assays that require a specific buffer.
将来の方向性
There are many future directions for the use of N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)ethanesulfonamide in scientific research. One potential application is in the study of protein-ligand interactions. This compound has been shown to have minimal effects on protein function, making it an ideal buffer for experiments that require the study of protein-ligand interactions. Another potential application is in the study of enzyme kinetics. This compound has been shown to have minimal effects on enzyme activity, making it an ideal buffer for experiments that require the study of enzyme kinetics. Overall, this compound has many potential applications in scientific research, and its unique properties make it an ideal buffer for experiments that require a constant pH.
合成法
The synthesis of N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)ethanesulfonamide involves the reaction of piperidine, tetrahydro-2H-pyran-4-ol, and ethanesulfonyl chloride. The reaction is carried out in anhydrous conditions and requires a catalyst such as triethylamine. The final product is obtained after purification using column chromatography. The synthesis of this compound is a straightforward process and can be easily scaled up for large-scale production.
科学的研究の応用
N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)ethanesulfonamide has been widely used in scientific research as a buffer in biochemical and physiological experiments. It is commonly used in electrophysiology experiments to maintain a constant pH and prevent pH fluctuations during the experiment. This compound has also been used in the study of enzyme kinetics, protein folding, and ligand binding. Its unique properties make it an ideal buffer for experiments that require a constant pH.
Safety and Hazards
特性
IUPAC Name |
N-[[1-(oxan-4-yl)piperidin-4-yl]methyl]ethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2O3S/c1-2-19(16,17)14-11-12-3-7-15(8-4-12)13-5-9-18-10-6-13/h12-14H,2-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRDWYRIHAVWWGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NCC1CCN(CC1)C2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(2,4-Dimethylphenyl)-4-[(2-fluorobenzyl)thio]pyrazolo[1,5-a]pyrazine](/img/structure/B3019699.png)
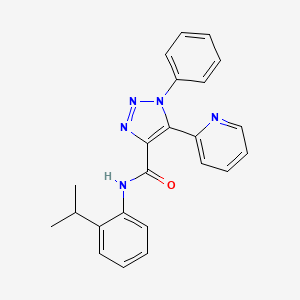
![N-(4-bromophenyl)-2-[[3-(4-ethoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide](/img/structure/B3019702.png)

![2-[(E)-(3-phenoxyanilino)methylidene]-2,3,4,9-tetrahydro-1H-carbazol-1-one](/img/structure/B3019704.png)

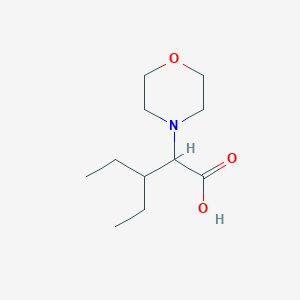
![(Z)-N-(6-ethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)pivalamide](/img/structure/B3019712.png)
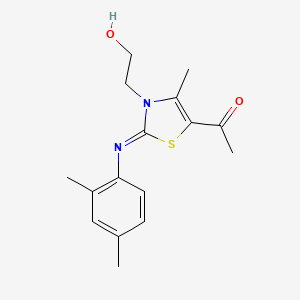
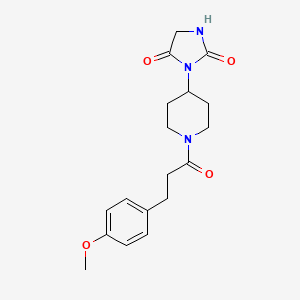
![2,5-dimethyl-3-phenyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B3019716.png)
![N-(2,4-dimethylphenyl)-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B3019717.png)
![1-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-3-phenylpropan-1-one](/img/structure/B3019718.png)
![1H-isochromene-1,3,4-trione 4-[N-(2,4-dichlorophenyl)hydrazone]](/img/structure/B3019720.png)